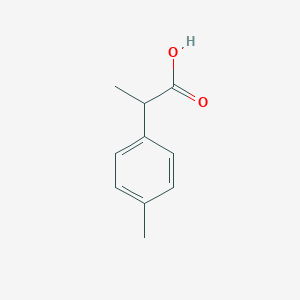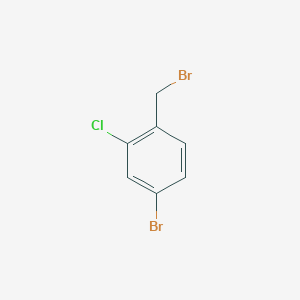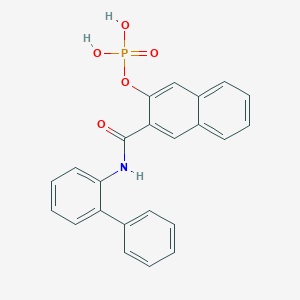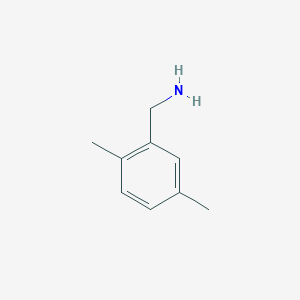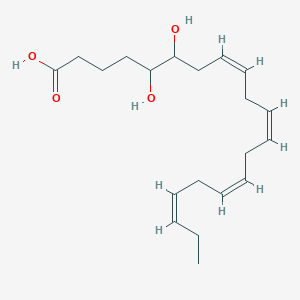
5,6-DiHETE
描述
5,6-DiHETE is a polyunsaturated fatty acid and a hydroxy fatty acid . It is one of the four diastereomeric 5,6-dihydroxy acids produced from the non-enzymatic hydrolysis of LTA . It does not have significant leukotriene-like activity .
Synthesis Analysis
Eicosapentaenoic acid (EPA) is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . This compound is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Molecular Structure Analysis
The molecular formula of this compound is C20H34O4 . Its average mass is 338.482 Da and its monoisotopic mass is 338.245697 Da .Chemical Reactions Analysis
EPA is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . This compound is a possible metabolite produced from EPA following epoxidation of the α-5 double bond .Physical And Chemical Properties Analysis
This compound has a density of 1.0±0.1 g/cm3, a boiling point of 515.2±50.0 °C at 760 mmHg, and a flash point of 279.4±26.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 15 freely rotating bonds .科学研究应用
抗炎特性
- 发现和机制: 5,6-DiHETE 最初是在小鼠结肠炎愈合阶段的炎症结肠组织中发现的,它代表了动物体内强效的抗炎反应 . 它的作用机制包括抑制血管内皮细胞内钙离子浓度升高,从而抑制组胺诱导的血管通透性增加。
- TRPV4 通道抑制: this compound 作为瞬时受体电位香草素样受体 4 (TRPV4) 通道的拮抗剂,而 TRPV4 通道在炎症中起着至关重要的作用 .
- 体内愈合: 腹腔内或口服给予 this compound 可促进小鼠结肠炎的愈合 .
- 鱼类来源的补充剂: 令人感兴趣的是,这种新型抗炎脂质代谢产物在蓝背鱼肠道中含量丰富,使其成为鱼类来源的补充剂的潜在治疗工具 .
炎症性肠病 (IBD)
- 潜在的治疗剂: this compound 在减轻小鼠葡聚糖硫酸钠 (DSS) 诱导的结肠炎方面显示出希望。 口服给予 this compound 可剂量依赖性地降低结肠炎的严重程度,这表明其在 IBD 治疗中的潜力 .
过敏性结膜炎 (AC)
- 对 AC 的影响: 在小鼠模型中,研究了源自二十碳五烯酸的 this compound 对过敏性结膜炎的影响。 需要进一步的研究,但它突出了该化合物在眼部炎症中的潜力 .
作用机制
Target of Action
5,6-DiHETE, an enantiomer of (5,6)-DiHETEs, is recognized by leukotriene receptors (LTD4 receptors) . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions .
Mode of Action
This compound interacts with its targets, the leukotriene receptors, and induces certain changes. It has been found to induce contraction in the guinea pig isolated ileum, an effect that can be inhibited by LTD4 receptor antagonists . This suggests that this compound acts as an agonist of the LTD4 receptors . Additionally, it has been shown to suppress histamine-induced vascular hyperpermeability by inhibiting intracellular Ca^2+ increase in vascular endothelial cells .
Biochemical Pathways
This compound is a metabolite produced from eicosapentaenoic acid (EPA) following epoxidation of the α-5 double bond . This process involves the cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The resulting this compound then interacts with LTD4 receptors, affecting downstream signaling pathways .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in mice. After oral administration of 150 or 600 μg/kg, the plasma concentration of this compound reached 25.05 or 44.79 ng/mL respectively after 0.5 h, followed by a gradual decrease . The half-life of this compound was estimated to be 1.25–1.63 h . These findings suggest that this compound has a relatively short half-life and is rapidly absorbed into the bloodstream after oral administration .
Result of Action
The action of this compound results in significant anti-inflammatory effects. It has been shown to suppress histamine-induced vascular hyperpermeability , indicating a potential role in reducing inflammation and associated symptoms. In vivo, intraperitoneal or oral administration of this compound promoted healing of mouse colitis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it has been found that this compound is produced rich in mouse inflamed colon tissue in the healing phase of colitis This suggests that the local inflammatory environment may enhance the production and action of this compound
安全和危害
生化分析
Biochemical Properties
5,6-DiHETE is involved in various biochemical reactions. It is metabolized, in part, through cytochrome P450-catalyzed epoxidation followed by conversion to the vicinal diols by epoxide hydrolases . The enzymes and proteins it interacts with include cytochrome P450 and epoxide hydrolases . The nature of these interactions involves the conversion of EPA to this compound through a series of biochemical reactions .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate vascular hyperpermeability by inhibiting Ca2+ elevation in endothelial cells . It also inhibits histamine-induced endothelial barrier disruption and the production of nitric oxide . These effects influence cell function, including impacts on cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It exerts its effects at the molecular level by inhibiting histamine-induced increases in intracellular Ca2+ concentrations in human umbilical vein endothelial cells (HUVECs) . This suggests that this compound may act as a calcium channel blocker, thereby influencing cell signaling and function .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, oral administration of this compound (150 or 600 μg/kg/day) in mice was found to accelerate the recovery from dextran sulfate sodium (DSS)-induced diarrhea and significantly ameliorate colon inflammation . The therapeutic effect of 600 μg/kg/day this compound was slightly stronger than that by 150 μg/kg/day .
Metabolic Pathways
This compound is involved in the metabolic pathways of EPA. It is a possible metabolite produced from EPA following epoxidation of the α-5 double bond . The enzymes it interacts with in these pathways include cytochrome P450 and epoxide hydrolases .
属性
IUPAC Name |
(8Z,11Z,14Z,17Z)-5,6-dihydroxyicosa-8,11,14,17-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(21)19(22)16-14-17-20(23)24/h3-4,6-7,9-10,12-13,18-19,21-22H,2,5,8,11,14-17H2,1H3,(H,23,24)/b4-3-,7-6-,10-9-,13-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXVODYVPILPRC-LTKCOYKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\CC(C(CCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 5,6-DiHETE has been identified as a novel endogenous antagonist of the transient receptor potential vanilloid 4 (TRPV4) channel []. By inhibiting TRPV4 activation, this compound reduces intracellular Ca2+ influx, thereby attenuating endothelial barrier disruption and inflammatory responses []. This mechanism contributes to its therapeutic potential in inflammatory bowel disease.
ANone: While specific spectroscopic data is not provided in the provided research, the molecular formula for this compound is C20H32O4. Its molecular weight is 336.47 g/mol.
ANone: The provided research focuses on the biological activity and therapeutic potential of this compound and does not delve into material compatibility or stability under various conditions outside of biological contexts.
ANone: this compound is a lipid metabolite and not a catalyst. The provided research focuses on its biological activity rather than catalytic properties.
ANone: The provided research does not discuss the application of computational chemistry or QSAR models for this compound.
A: While specific SAR studies are not described, research indicates that the presence of double bonds and hydrophobicity in the carbon chain of this compound are crucial for its ability to inhibit KCa3.1 channels []. This suggests that modifications to these structural features could influence its activity and selectivity. Additionally, the stereochemistry of the 5,6-dihydroxy group is important for its biological activity, with the 5S,6R isomers generally being more potent than the 5S,6S isomers [, , , ].
ANone: The provided research primarily focuses on the biological activity and therapeutic potential of this compound and doesn't cover SHE regulations. As a relatively new research subject, specific SHE regulations might not yet be established.
A: Studies show that oral administration of this compound leads to a rapid increase in its plasma concentration in mice, with a peak observed 30 minutes post-administration []. The half-life of this compound is estimated to be between 1.25 and 1.63 hours []. Further research is needed to fully elucidate its ADME profile and in vivo efficacy in humans.
A: In vitro studies demonstrate that this compound inhibits histamine-induced endothelial barrier disruption and NO production in human umbilical vein endothelial cells (HUVECs) []. Additionally, it attenuates GSK1016790A-induced intracellular Ca2+ increase in HEK293T cells overexpressing TRPV4 []. In vivo studies in mice show that oral administration of this compound ameliorates DSS-induced colitis, evidenced by accelerated recovery from diarrhea, reduced histological signs of inflammation, and inhibition of edema formation and leukocyte infiltration in colon tissue [, , ].
ANone: The provided research doesn't explore resistance or cross-resistance mechanisms related to this compound. Further investigation is needed to understand the potential for resistance development with prolonged or repeated exposure.
ANone: The provided research does not discuss specific drug delivery systems for this compound. Currently, oral and intraperitoneal administration routes have been investigated in animal models.
ANone: While the research highlights the potential of this compound as a therapeutic agent, it doesn't delve into specific biomarkers for predicting its efficacy, monitoring treatment response, or identifying adverse effects.
A: Researchers primarily utilize liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) to identify, characterize, and quantify this compound in biological samples [, , ]. These techniques offer the sensitivity and specificity needed to analyze this lipid mediator.
ANone: The provided research primarily focuses on the biological activity, mechanism of action, and therapeutic potential of this compound in inflammatory conditions. These specific aspects are not extensively explored in the provided research papers.
A: While a comprehensive historical overview is not provided, research on this compound is relatively recent. Early studies focused on identifying it as a product of arachidonic acid metabolism [, ]. More recent research has highlighted its anti-inflammatory properties and potential as a therapeutic target for conditions like inflammatory bowel disease [, , , ] and allergic inflammation []. This suggests a growing interest in understanding the therapeutic potential of this lipid mediator.
A: Research on this compound showcases clear cross-disciplinary applications, bringing together expertise from fields like immunology, pharmacology, biochemistry, and analytical chemistry. This collaborative approach has been crucial in elucidating its biological activity, mechanisms of action, and therapeutic potential. For example, researchers combined lipidomics, cell biology, and animal models to identify this compound's role in colitis and its interaction with the TRPV4 channel []. This multidisciplinary approach is essential for advancing our understanding of this compound and its potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



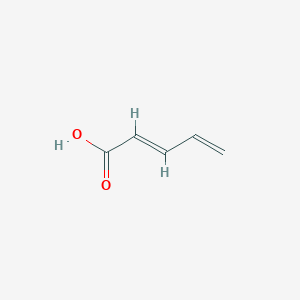
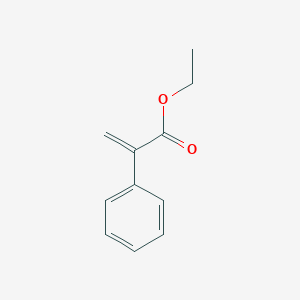

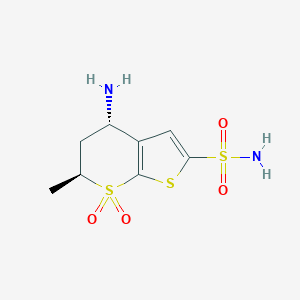
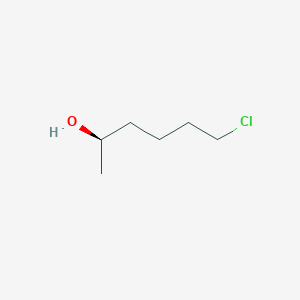
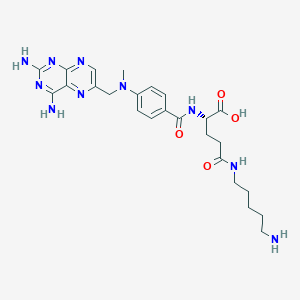

![N,N'-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-amino-2,4,6-triiodo-1,3-benzenedicarboxamide](/img/structure/B130757.png)
![5-[[2-(Acetyloxy)acetyl]amino]-2,4,6-triiodo-1,3-benzenedicarbonyl dichloride](/img/structure/B130759.png)
